molecular formula C5H7N3O2S B13081594 (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid

(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid

Cat. No.: B13081594
M. Wt: 173.20 g/mol
InChI Key: ZAEIYNOGIYRWLP-GSVOUGTGSA-N
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Description

(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of sulfur and nitrogen.

    Reduction: Reduction reactions can modify the thiadiazole ring or the amino group.

    Substitution: Substitution reactions can occur at the amino group or the thiadiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of substituted thiadiazole derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties. Its specific configuration and functional groups make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

(3R)-3-amino-3-(thiadiazol-4-yl)propanoic acid

InChI

InChI=1S/C5H7N3O2S/c6-3(1-5(9)10)4-2-11-8-7-4/h2-3H,1,6H2,(H,9,10)/t3-/m1/s1

InChI Key

ZAEIYNOGIYRWLP-GSVOUGTGSA-N

Isomeric SMILES

C1=C(N=NS1)[C@@H](CC(=O)O)N

Canonical SMILES

C1=C(N=NS1)C(CC(=O)O)N

Origin of Product

United States

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